(3-Benzyloxypropyl)triphenylphosphonium bromide chemical structure and properties
(3-Benzyloxypropyl)triphenylphosphonium bromide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (3-Benzyloxypropyl)triphenylphosphonium bromide, a versatile phosphonium salt widely utilized in organic synthesis and medicinal chemistry.
Chemical Structure and Identification
(3-Benzyloxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt. The structure consists of a triphenylphosphine core bonded to a 3-benzyloxypropyl chain, with bromide as the counter-ion.
Chemical Structure:
(Where Ph represents a phenyl group)
Key identifiers for this compound are summarized in the table below.
Physicochemical Properties
(3-Benzyloxypropyl)triphenylphosphonium bromide is a white to off-white powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (3-Benzyloxypropyl)triphenylphosphonium bromide
| Property | Value | Reference |
| CAS Number | 54314-85-1 | [1][2][3][4] |
| Molecular Formula | C₂₈H₂₈BrOP | [1][4] |
| Linear Formula | C₆H₅CH₂O(CH₂)₃P(C₆H₅)₃Br | |
| Molecular Weight | 491.40 g/mol | [1][4] |
| Melting Point | 153-154 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% | [3][5] |
| SMILES String | [Br-].C(COCc1ccccc1)C--INVALID-LINK--(c3ccccc3)c4ccccc4 | |
| InChI Key | DWYCJWXMZGVGJV-UHFFFAOYSA-M |
Experimental Protocols
This section details the methodologies for the synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide and its subsequent use in a classic Wittig reaction.
The synthesis of the title compound is typically achieved through a two-step process, starting with the preparation of 3-benzyloxy-1-bromopropane from 3-benzyloxy-1-propanol, followed by the reaction with triphenylphosphine.
Step 1: Synthesis of 3-benzyloxy-1-bromopropane
A common method for the bromination of 3-benzyloxy-1-propanol involves the use of a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of N-bromosuccinimide (NBS) and triphenylphosphine.
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Materials: 3-benzyloxy-1-propanol, N-bromosuccinimide (NBS), triphenylphosphine (PPh₃), dichloromethane (DCM).
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Procedure:
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Dissolve triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
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Slowly add N-bromosuccinimide to the cooled solution while stirring.
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Add 3-benzyloxy-1-propanol dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Quench the reaction with water and extract the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 3-benzyloxy-1-bromopropane.
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Step 2: Synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide
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Materials: 3-benzyloxy-1-bromopropane, triphenylphosphine (PPh₃), toluene or acetonitrile.
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Procedure:
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Dissolve 3-benzyloxy-1-bromopropane and an equimolar amount of triphenylphosphine in a suitable solvent such as toluene or acetonitrile in a round-bottom flask.
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Reflux the mixture for several hours. The product will often precipitate out of the solution as a white solid.
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Cool the reaction mixture to room temperature.
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Collect the precipitate by vacuum filtration.
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Wash the solid with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
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Dry the resulting white solid under vacuum to obtain pure (3-Benzyloxypropyl)triphenylphosphonium bromide.
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The following diagram illustrates the synthesis workflow.
This compound is a precursor to a Wittig reagent, which is used to convert aldehydes and ketones into alkenes.
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Materials: (3-Benzyloxypropyl)triphenylphosphonium bromide, a strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)), an anhydrous aprotic solvent (e.g., THF or DMSO), an aldehyde or ketone (e.g., benzaldehyde).
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Procedure:
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Suspend (3-Benzyloxypropyl)triphenylphosphonium bromide in an anhydrous aprotic solvent in a flame-dried, three-necked flask under an inert atmosphere.
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Cool the suspension to 0 °C or -78 °C, depending on the base used.
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Slowly add a strong base (e.g., n-BuLi) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).
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Stir the mixture for about 30 minutes to an hour to ensure complete ylide formation.
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Slowly add a solution of the aldehyde or ketone (e.g., benzaldehyde) in the same anhydrous solvent to the ylide solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the desired alkene. The main byproduct is triphenylphosphine oxide.
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The general mechanism of the Wittig reaction is depicted below.
Applications in Research and Drug Development
(3-Benzyloxypropyl)triphenylphosphonium bromide is a valuable reagent with several applications in organic synthesis and medicinal chemistry.
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Wittig Reagent Precursor: Its primary application is as a precursor to the corresponding phosphorus ylide for use in the Wittig reaction.[1] This reaction is a fundamental tool for the stereoselective synthesis of alkenes from aldehydes and ketones.
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Synthesis of Bioactive Molecules: This reagent is particularly useful in the synthesis of complex molecules with potential therapeutic applications. It has been used as a reactant in the preparation of inhibitors of heat shock protein (Hsp90), which are being investigated as antitumor agents.[6]
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Complex Organic Synthesis: It serves as a key building block in the synthesis of natural product-like molecules, such as spirocyclohexadienones and carpanone-like structures.[6]
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Drug Delivery: The lipophilic triphenylphosphonium cation can facilitate the transport of molecules across cell membranes, particularly the mitochondrial membrane. This property is being explored for the targeted delivery of therapeutic agents to mitochondria.
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Material Science: The unique chemical structure of this phosphonium salt makes it a candidate for incorporation into advanced materials, such as polymers and coatings, to impart specific properties.
Safety and Handling
(3-Benzyloxypropyl)triphenylphosphonium bromide should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. For handling larger quantities, a dust mask or respirator is recommended.
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Storage: Store in a tightly sealed container in a cool, dry place.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
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Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 54314-85-1 | (3-BENZYLOXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE - Alachem Co., Ltd. [alachem.co.jp]
- 5. (3-Benzyloxypropyl)triphenylphosphonium bromide, 97+% | Fisher Scientific [fishersci.ca]
- 6. Benzyltriphenylphosphonium bromide | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]
